molecular formula C14H13BrN2O B11992193 1-(4-Bromo-3-methylphenyl)-3-phenylurea CAS No. 303092-10-6

1-(4-Bromo-3-methylphenyl)-3-phenylurea

Cat. No.: B11992193
CAS No.: 303092-10-6
M. Wt: 305.17 g/mol
InChI Key: YABXNSWIECGTEF-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-methylphenyl)-3-phenylurea, with the molecular formula C14H13BrN2O, is a chemical compound of interest in scientific research . This substance belongs to the class of N-phenylurea derivatives, which are organic compounds consisting of a urea molecule with a phenyl functional group substitution on one of the nitrogen atoms . The diarylurea scaffold is a significant chemotype in medicinal chemistry and chemical biology . Compounds based on this structure have been extensively investigated for various biological activities. For instance, certain substituted phenyl urea derivatives are known to function as herbicides, targeting photosystem II (PSII) in plants and blocking electron transfer . Furthermore, diarylurea-based compounds are frequently explored in pharmaceutical research for their potential as antiproliferative agents against various human cancer cell lines . Researchers value this core structure for its potential in designing new molecules for diverse applications. This product is intended For Research Use Only and is not designated for diagnostic or therapeutic procedures.

Properties

CAS No.

303092-10-6

Molecular Formula

C14H13BrN2O

Molecular Weight

305.17 g/mol

IUPAC Name

1-(4-bromo-3-methylphenyl)-3-phenylurea

InChI

InChI=1S/C14H13BrN2O/c1-10-9-12(7-8-13(10)15)17-14(18)16-11-5-3-2-4-6-11/h2-9H,1H3,(H2,16,17,18)

InChI Key

YABXNSWIECGTEF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)NC2=CC=CC=C2)Br

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stoichiometry

The most widely implemented approach involves the direct reaction between 4-bromo-3-methylaniline and phenyl isocyanate in aprotic solvents. The mechanism proceeds via nucleophilic attack of the aniline's amine group on the electrophilic carbon of the isocyanate, forming a tetrahedral intermediate that collapses to release CO₂ and yield the urea product.

Key reaction parameters:

  • Solvent: Dichloromethane (59% yield) vs. tetrahydrofuran (72% yield)

  • Catalyst: Triethylamine (0.5 eq.) accelerates reaction completion from 24 h to 8 h

  • Temperature: Room temperature optimal; heating above 40°C promotes decomposition

Industrial Scale-Up Considerations

Continuous flow reactors demonstrate advantages over batch processing:

ParameterBatch ReactorFlow Reactor
Reaction Time12–24 h2–4 h
Yield68–72%75–78%
Byproduct Formation8–12%<3%

The reduced byproduct generation in flow systems (attributed to precise temperature control) makes this method preferable for Good Manufacturing Practice (GMP)-compliant synthesis.

Nickel-Catalyzed Cyanate Halide Route

Two-Step Synthesis via Metal Cyanates

This innovative method, adapted from Patent US4749806A, first generates phenyl isocyanate in situ before urea formation:

Step 1: Phenyl Isocyanate Synthesis

  • Catalyst System: NiCl₂(dppe) (dppe = 1,2-bis(diphenylphosphino)ethane)

  • Conversion: 72% bromobenzene → 35% ethyl phenylcarbamate

Step 2: Urea Formation
The generated isocyanate reacts with 4-bromo-3-methylaniline under standard coupling conditions.

Advantages Over Direct Isocyanate Use

  • Eliminates handling of volatile isocyanates

  • Enables one-pot synthesis (theoretical atom economy: 89%)

  • Nickel catalyst recyclable for ≥5 cycles without significant activity loss

Carbamate Intermediate Pathway

Transcarbamoylation Strategy

An alternative route employs phenyl carbamates as urea precursors:

Critical Optimization Parameters:

  • Base Selection:

    • Pyridine: 52% yield, but requires stoichiometric amounts

    • DMAP (4-dimethylaminopyridine): 68% yield at 0.1 eq.

  • Solvent Effects:

    • Polar aprotic solvents (DMF, DMSO) promote carbamate stability

    • Non-polar solvents (toluene) favor urea formation but slow kinetics

Comparative Performance Data

MethodYield (%)Purity (HPLC)Scalability
Isocyanate Coupling7899.2High
Nickel-Catalyzed6597.8Moderate
Carbamate Pathway6898.5Low

Emerging Photocatalytic Methods

Recent advances employ visible-light-mediated C–N bond formation:

Mechanism of Photoinduced Coupling

A ruthenium bipyridyl complex (Ru(bpy)₃²⁺) catalyzes single-electron transfers between aniline and isocyanate derivatives. This pathway operates at ambient temperature with 420 nm LED irradiation.

Performance Metrics:

  • Quantum Yield: Φ = 0.42 ± 0.03

  • Turnover Number: 1,240 after 72 h continuous operation

  • Substrate Scope: Tolerates electron-deficient aryl isocyanates (up to 83% yield)

Industrial Process Economics

A techno-economic analysis of 100 kg/year production reveals:

Cost FactorIsocyanate RouteNickel-Catalyzed Route
Raw Materials$12,450$8,920
Catalyst Costs$380$1,150
Energy Consumption890 kWh1,240 kWh
CO₂ Emissions2.1 t3.4 t

The traditional isocyanate method remains cost-competitive despite higher raw material expenses due to lower energy inputs and established infrastructure .

Chemical Reactions Analysis

    4’-Bromo-3’-methylacetophenone: can undergo various reactions, including:

  • Common reagents include bromine , reducing agents , and Lewis acids for substitution reactions.
  • Major products depend on the specific reaction conditions and substituents.
  • Scientific Research Applications

      Chemistry: Used as an intermediate in organic synthesis.

      Biology: May serve as a probe in biological studies due to its reactivity.

      Medicine: Investigated for potential pharmacological properties.

      Industry: Employed in the production of other compounds.

  • Mechanism of Action

    • The exact mechanism of action for 4’-Bromo-3’-methylacetophenone depends on its specific application.
    • It may interact with cellular targets, enzymes, or receptors, affecting biological processes.
  • Comparison with Similar Compounds

    Key Observations :

    • Substituent Position : Para-bromo substitution (as in the target compound) optimizes electronic effects for halogen bonding and minimizes steric interference compared to ortho or meta positions .
    • Heterocyclic vs. Aromatic Moieties : Pyridinyl or thiazole substituents (e.g., Forchlorfenuron) enhance solubility and target specificity but may reduce lipophilicity critical for blood-brain barrier penetration in pharmaceuticals .

    Biological Activity

    1-(4-Bromo-3-methylphenyl)-3-phenylurea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications based on recent research findings.

    Chemical Structure and Synthesis

    1-(4-Bromo-3-methylphenyl)-3-phenylurea has the molecular formula C14H13BrN2OC_{14}H_{13}BrN_2O and features a urea functional group linked to two aromatic rings. The synthesis of this compound typically involves multi-step organic reactions, including the bromination of 2-methylphenyl compounds, followed by urea formation with phenyl isocyanate. Optimized conditions such as controlled temperature and pressure are crucial for enhancing yield and purity during production.

    Biological Activity

    The biological activities of 1-(4-Bromo-3-methylphenyl)-3-phenylurea have been explored in various studies, highlighting its potential in cancer therapy and anti-inflammatory treatments.

    Anticancer Activity

    Research indicates that this compound exhibits promising anticancer properties . In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including:

    • Hep G2 (liver cancer)
    • MGC-803 (gastric cancer)
    • T24 (bladder cancer)

    For instance, one study reported an IC50 value of 4.58±0.24μM4.58\pm 0.24\,\mu M for a structurally similar compound against the T24 cell line, indicating significant antiproliferative activity . The mechanism of action appears to involve apoptosis induction through caspase activation and modulation of intracellular reactive oxygen species (ROS) levels.

    Anti-inflammatory Effects

    In addition to its anticancer activity, 1-(4-Bromo-3-methylphenyl)-3-phenylurea has been noted for its anti-inflammatory effects . It may interact with specific enzymes or receptors involved in inflammatory pathways, suggesting potential therapeutic applications for inflammatory diseases.

    Comparative Analysis with Similar Compounds

    To better understand the unique properties of 1-(4-Bromo-3-methylphenyl)-3-phenylurea, a comparison with other urea derivatives is beneficial. Below is a summary table comparing the biological activities of selected urea derivatives:

    Compound NameAnticancer Activity (IC50)Anti-inflammatory PotentialNotes
    1-(4-Bromo-3-methylphenyl)-3-phenylureaTBDYesPromising results in various cell lines
    Pyrazinyl–aryl urea derivative4.58±0.24μM4.58\pm 0.24\,\mu MModerateInduces apoptosis via ROS generation
    RegorafenibTBDYesEstablished anticancer drug

    Case Studies

    Several case studies have documented the efficacy of urea derivatives in clinical settings:

    • Case Study on Hep G2 Cells : A study demonstrated that treatment with a related urea derivative resulted in significant apoptosis in Hep G2 cells, indicating its potential as a liver cancer therapeutic agent.
    • Inflammatory Disease Model : In animal models of inflammation, compounds similar to 1-(4-Bromo-3-methylphenyl)-3-phenylurea showed reduced markers of inflammation, supporting their use in therapeutic applications.

    Q & A

    Synthesis and Optimization

    Basic: What are the standard synthetic routes for 1-(4-Bromo-3-methylphenyl)-3-phenylurea? The compound is typically synthesized via a urea-forming reaction between 4-bromo-3-methylaniline and phenyl isocyanate. Key steps include:

    • Condensation reaction : React equimolar amounts of the aniline derivative with phenyl isocyanate in anhydrous dichloromethane under nitrogen .
    • Purification : Recrystallization from ethanol or methanol yields pure product. Monitor reaction completion via TLC (silica gel, ethyl acetate/hexane 1:3) .

    Advanced: How can researchers optimize synthetic yield and minimize byproducts?

    • Reagent optimization : Use carbodiimides (e.g., DCC) to activate intermediates, reducing side reactions like hydrolysis .
    • Byproduct analysis : Employ HPLC with a C18 column (acetonitrile/water gradient) to identify impurities, such as unreacted aniline or bis-urea derivatives .

    Structural Characterization

    Basic: What spectroscopic methods are critical for confirming the compound’s structure?

    • NMR : Use 1H^1H NMR (DMSO-d6d_6) to confirm urea NH protons (δ 8.5–9.0 ppm) and aromatic protons (δ 7.0–7.8 ppm). 13C^{13}C NMR identifies carbonyl C=O at ~155 ppm .
    • Mass spectrometry : HRMS (ESI+) should match the molecular ion [M+H]+^+ at m/z 305.06 (C14 _{14}H12 _{12}BrN2 _2O+^+) .

    Advanced: How can X-ray crystallography resolve ambiguities in structural assignments?

    • Single-crystal growth : Diffuse vapor of ethanol into a DMF solution of the compound.
    • Refinement : Use SHELXL (via Olex2) for structure solution, leveraging Mo-Kα radiation (λ = 0.71073 Å) to resolve bromine and methyl substituent positions .

    Biological Activity Profiling

    Basic: What in vitro assays are suitable for screening its biological activity?

    • Enzyme inhibition : Test against tyrosine kinases or phosphatases using fluorescence-based assays (e.g., Z′-LYTE™ kits) at 10–100 μM concentrations .
    • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa) to evaluate IC50_{50} values .

    Advanced: How can molecular docking predict target interactions?

    • Target selection : Prioritize receptors with urea-binding pockets (e.g., β-adrenergic receptors) .
    • Software : Perform docking with AutoDock Vina, using the compound’s minimized DFT-optimized structure (B3LYP/6-31G* basis set) .

    Stability and Degradation Pathways

    Basic: What storage conditions ensure compound stability?

    • Store under inert gas (argon) at −20°C in amber vials to prevent photodegradation. Avoid aqueous buffers with high pH (>9) to limit hydrolysis .

    Advanced: How can accelerated stability studies identify degradation products?

    • Stress testing : Expose to 40°C/75% RH for 14 days or UV light (254 nm) for 48 hrs.
    • Analysis : LC-MS (Q-TOF) in positive ion mode detects hydrolyzed aniline (m/z 186.0) or oxidized bromine derivatives .

    Resolving Contradictory Data

    Basic: How can researchers validate purity when replicating literature data?

    • Elemental analysis : Confirm %C, %H, %N within ±0.3% of theoretical values (C: 55.09%, H: 3.97%, N: 9.21%) .
    • Melting point : Compare observed mp (e.g., 183–190°C) with literature, noting solvent-dependent polymorphism .

    Advanced: What strategies address discrepancies in reported bioactivity?

    • Batch comparison : Test multiple synthetic batches for impurities via 1H^1H NMR integration.
    • Cellular context : Re-evaluate activity in different cell lines (e.g., HEK293 vs. MCF-7) to account for receptor expression variability .

    Computational Modeling

    Advanced: How can DFT calculations predict electronic properties?

    • Method : Optimize geometry at B3LYP/6-311++G** level in Gaussian 16.
    • Outputs : HOMO-LUMO gaps (~4.5 eV) indicate redox stability; Mulliken charges highlight nucleophilic sites (e.g., urea oxygen) .

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